LogP Differentiation: Higher Lipophilicity of 5-Bromo-2-(trifluoromethyl)benzoic Acid Versus 4-Bromo Isomer
The target compound 5-bromo-2-(trifluoromethyl)benzoic acid exhibits a calculated LogP of 3.17 to 3.43 . In contrast, the 4-bromo-2-(trifluoromethyl)benzoic acid regioisomer (CAS 320-31-0) has a predicted LogP of approximately 2.90 . This difference of 0.27 to 0.53 LogP units translates to a measurable increase in lipophilicity for the 5-bromo isomer, which can influence membrane permeability and protein binding in biological systems [1]. This property makes the 5-bromo derivative particularly suitable for applications where enhanced lipophilicity is desired, such as in central nervous system (CNS) drug discovery programs.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.17 to 3.43 (multiple sources) |
| Comparator Or Baseline | 4-Bromo-2-(trifluoromethyl)benzoic acid: LogP ≈ 2.90 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.27 to +0.53 (more lipophilic) |
| Conditions | Calculated LogP values from computational predictions (ACD/Labs and ChemAxon algorithms) |
Why This Matters
Higher LogP correlates with increased membrane permeability, which is a critical parameter for selecting building blocks in CNS and intracellular target-focused medicinal chemistry programs.
- [1] Waring, M. J. Expert Opinion on Drug Discovery. 2010, 5 (3), 235-248. View Source
